Ethyl 3-(cyclopropylamino)propanoate

Lipophilicity Physicochemical properties Drug design

Ethyl 3-(cyclopropylamino)propanoate (CAS 76731-85-6) is a synthetic small molecule belonging to the class of β-amino esters, specifically an N-cyclopropyl derivative of β-alanine ethyl ester. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol , this compound functions primarily as a versatile synthetic intermediate.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 76731-85-6
Cat. No. B2838103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyclopropylamino)propanoate
CAS76731-85-6
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCCOC(=O)CCNC1CC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h7,9H,2-6H2,1H3
InChIKeyZRPBEAVKOMELBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(cyclopropylamino)propanoate (CAS 76731-85-6): A Versatile N-Cyclopropyl-β-Alanine Ester Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 3-(cyclopropylamino)propanoate (CAS 76731-85-6) is a synthetic small molecule belonging to the class of β-amino esters, specifically an N-cyclopropyl derivative of β-alanine ethyl ester [1]. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol , this compound functions primarily as a versatile synthetic intermediate. Its structure features a secondary amine (cyclopropylamino) and an ethyl ester moiety, which enable its use in constructing more complex molecules, including peptidomimetics and pharmaceutical candidates. Commercially available with purities typically ≥95%, it is supplied for research and development purposes .

Why Generic β-Amino Esters Cannot Simply Replace Ethyl 3-(cyclopropylamino)propanoate in Research Applications


Simple substitution of Ethyl 3-(cyclopropylamino)propanoate with other β-amino esters or cyclopropylamino derivatives is scientifically unsound. The specific combination of an ethyl ester, a cyclopropyl group, and a β-alanine backbone creates a unique molecular topology and physicochemical profile that governs its reactivity, stability, and biological interactions. The cyclopropyl ring imparts conformational rigidity and distinct electronic properties compared to larger rings or acyclic amines, directly influencing binding affinity to biological targets . The ethyl ester, versus a methyl or tert-butyl ester, dictates a specific balance of lipophilicity and metabolic stability, which can be critical for optimizing pharmacokinetic properties in drug candidates . Replacing any of these components alters the compound's behavior, potentially leading to failed reactions, different biological outcomes, or unusable data.

Quantitative Differentiation of Ethyl 3-(cyclopropylamino)propanoate from Key Analogs


Comparative LogP Analysis of Ethyl 3-(cyclopropylamino)propanoate versus Methyl Ester Analog

The ethyl ester, Ethyl 3-(cyclopropylamino)propanoate, exhibits significantly higher lipophilicity compared to its methyl ester analog, Methyl 3-(cyclopropylamino)propanoate (CAS 77497-84-8). This difference in lipophilicity, a critical parameter in drug design for membrane permeability and bioavailability, is quantified by their respective calculated LogP values .

Lipophilicity Physicochemical properties Drug design

Ester Group Stability and Reactivity: Ethyl vs. tert-Butyl 3-(cyclopropylamino)propanoate

The ethyl ester in Ethyl 3-(cyclopropylamino)propanoate offers a distinct stability and reactivity profile compared to the tert-butyl ester analog, tert-Butyl 3-(cyclopropylamino)propanoate (CAS 1049160-08-8). The ethyl ester is stable under typical laboratory storage conditions at room temperature, while the tert-butyl ester is generally more labile to acidic hydrolysis, which is a key consideration in synthetic route planning .

Hydrolytic stability Protecting group strategy Synthetic intermediate

Conformational Rigidity Imparted by the Cyclopropyl Ring Relative to Acyclic Amines

The presence of the cyclopropyl ring in Ethyl 3-(cyclopropylamino)propanoate imposes significant conformational restriction compared to acyclic secondary amine analogs, such as Ethyl 3-(ethylamino)propanoate . This rigidity is a direct consequence of the cyclopropane ring's unique geometry and bond angles (~60°) [1]. This structural constraint can lead to a substantial difference in binding entropy upon interaction with a biological target, often resulting in enhanced potency and selectivity.

Conformational analysis Medicinal chemistry Structure-activity relationship

Optimized Research Applications for Ethyl 3-(cyclopropylamino)propanoate Based on Its Differentiated Properties


Synthesis of Constrained Peptidomimetics

Ethyl 3-(cyclopropylamino)propanoate is an ideal starting material for creating peptidomimetics that require a rigid, non-natural amino acid component. The cyclopropyl group provides the necessary conformational constraint to mimic a specific peptide turn or secondary structure, while the ethyl ester allows for controlled incorporation and subsequent deprotection to a free acid for amide bond formation. Its established use as a building block for such applications is supported by its classification and availability from major chemical suppliers .

Early-Stage Medicinal Chemistry Optimization

This compound serves as a key intermediate for exploring structure-activity relationships (SAR) in hit-to-lead campaigns. Its well-defined lipophilicity (calculated LogP ~0.69) provides a baseline for optimizing pharmacokinetic properties. The cyclopropyl group is a common motif for improving metabolic stability and target engagement, making this scaffold valuable for synthesizing libraries of analogs for screening against various biological targets, including those in the CNS and for anti-infectives .

Synthesis of β-Amino Acid-Derived Heterocycles

The compound's secondary amine and ester functionalities can be exploited to construct nitrogen-containing heterocycles, such as β-lactams or pyrimidinediones. The ethyl ester group offers a balance of stability and reactivity, allowing for chemoselective transformations of the amine without premature ester hydrolysis. This contrasts with the more labile tert-butyl ester, which would be less suitable for reaction sequences involving acidic conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(cyclopropylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.